N-(2-cyanophenyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-4-biphenylcarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide moiety, with a cyano group positioned on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-biphenylcarboxamide typically involves the reaction of 2-cyanobenzoic acid with biphenyl-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control temperature, pressure, and reaction time. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-biphenylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-cyanophenyl)-4-biphenylcarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-biphenylcarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanophenyl)-N-phenylacetamide: Similar structure with a phenylacetamide moiety.
2-cyanopyridine derivatives: Contain a cyano group on a pyridine ring.
N-(2-cyanophenyl)benzimidoyl isothiocyanate: Contains an isothiocyanate group instead of a carboxamide
Uniqueness
N-(2-cyanophenyl)-4-biphenylcarboxamide is unique due to its biphenyl structure, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C20H14N2O |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-18-8-4-5-9-19(18)22-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,(H,22,23) |
InChI Key |
KHPLHTFFPBBMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.